molecular formula C18H22N6O B12238377 4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12238377
M. Wt: 338.4 g/mol
InChI Key: KVEFFQIPOMWDHB-UHFFFAOYSA-N
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Description

4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex heterocyclic compound that features multiple fused ring systems. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrimidines
  • Pyridazinyl derivatives

Uniqueness: 4-Methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of multiple heterocyclic rings and the specific functional groups attached. This structural complexity can lead to unique biological activities and chemical properties that are not observed in simpler compounds.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

2-methyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H22N6O/c1-13-9-17(20-12-19-13)23-7-5-15(6-8-23)11-25-18-4-3-16-21-14(2)10-24(16)22-18/h3-4,9-10,12,15H,5-8,11H2,1-2H3

InChI Key

KVEFFQIPOMWDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C

Origin of Product

United States

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